tPSA Comparison: 6- vs. 4-Azetidinylquinoline
The substitution position on the quinoline core significantly alters computed molecular properties, which are primary drivers of in vitro and in vivo behavior. When compared to the 4-substituted regioisomer, 6-(Azetidin-3-yloxy)quinoline exhibits a higher topological polar surface area (tPSA). This difference directly impacts membrane permeability and oral bioavailability potential, making the 6-substituted analog a distinct chemical entity for lead optimization programs [1].
+8.9 Ų (35% increase)
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 34.1 Ų |
| Comparator Or Baseline | 4-(Azetidin-3-yloxy)quinoline: 25.2 Ų |
| Quantified Difference | +8.9 Ų (35% increase) |
| Conditions | Calculated using standard in silico methods (e.g., PubChem's computed properties from SMILES). |
Why This Matters
The 35% higher tPSA for the 6-substituted compound is a quantifiable predictor of different absorption and distribution profiles, guiding its selection for projects where optimizing blood-brain barrier penetration or oral absorption is a key goal.
- [1] PubChem. (n.d.). 6-(Azetidin-3-yloxy)quinoline (CID: 58004614) and 4-(Azetidin-3-yloxy)quinoline (CID: 53433540). Computed Properties. National Center for Biotechnology Information. View Source
